molecular formula C11H9NO4S B7772786 (5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B7772786
M. Wt: 251.26 g/mol
InChI Key: MHRJJGJJVMGLRQ-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-[(3-Hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a chemical compound based on the thiazolidine-2,4-dione (TZD) scaffold, a privileged structure in medicinal chemistry known for its diverse therapeutic potential . This specific derivative is of significant interest in pharmacological research, particularly in the development of agents for metabolic and infectious diseases. The TZD core is a well-established pharmacophore, and its 5-ene derivatives, synthesized via methods such as Knoevenagel condensation, are frequently investigated for their enhanced biological profiles . In antidiabetic research, TZD-based compounds are known to function primarily as agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) . Activation of this nuclear receptor regulates the transcription of genes involved in glucose and lipid metabolism, improving insulin sensitivity and making such compounds valuable tools for studying Type 2 diabetes pathways . Furthermore, research indicates that TZD derivatives also exhibit antimicrobial properties. Their mechanism of action in this context is often linked to the inhibition of bacterial cytoplasmic Mur ligases, which are essential enzymes for peptidoglycan biosynthesis and bacterial cell wall formation . This dual potential makes (5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione a versatile intermediate for hit-to-lead optimization and the synthesis of more complex bioactive molecules . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4S/c1-16-8-3-2-6(4-7(8)13)5-9-10(14)12-11(15)17-9/h2-5,13H,1H3,(H,12,14,15)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRJJGJJVMGLRQ-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The Knoevenagel condensation is a nucleophilic addition-elimination reaction that forms carbon-carbon bonds between aldehydes and active methylene compounds. For the target compound, 3-hydroxy-4-methoxybenzaldehyde reacts with 2,4-thiazolidinedione in the presence of piperidine and acetic acid. Piperidine deprotonates the active methylene group of TZD, generating an enolate that attacks the aldehyde’s carbonyl carbon. Subsequent elimination of water yields the thermodynamically stable (E)-isomer.

Experimental Procedure

  • Reagents :

    • 2,4-Thiazolidinedione (3.51 g, 0.03 mol)

    • 3-Hydroxy-4-methoxybenzaldehyde (4.56 g, 0.03 mol)

    • Piperidine (0.26 g, 0.003 mol)

    • Acetic acid (0.18 g, 0.003 mol)

    • Toluene (60 mL)

  • Procedure :

    • Combine reagents in toluene and reflux at 110–120°C for 5–8 hours using a Dean-Stark apparatus to remove water.

    • Cool the reaction mixture to room temperature, inducing crystallization.

    • Filter the precipitate and wash sequentially with cold water and ethanol.

    • Recrystallize from ethanol to obtain pure product.

Yield : 97.3%
Melting Point : 254–256°C

Optimization of Reaction Conditions

  • Catalyst : Piperidine outperforms other bases (e.g., sodium acetate) by enhancing enolate formation.

  • Solvent : Toluene facilitates azeotropic water removal, driving the reaction to completion.

  • Temperature : Reflux at 110–120°C ensures rapid kinetics without side reactions.

Alternative Synthetic Approaches

N-Alkylation with Thiosemicarbazides

Reaction of 4-chlorobenzylidene-TZD with thiosemicarbazide in DMF/K₂CO₃ introduces hydrazine-carbothioamide substituents. Though yielding hybrid structures (e.g., compound C2), this approach deviates from the target’s synthesis.

Characterization of the Compound

Spectroscopic Analysis

  • IR (KBr, cm⁻¹) :

    • Imide C=O: 1690, 1746

    • Aromatic C=C: 1501–1516

    • O-H (phenolic): 3423

    • C-S: 655–687

  • ¹H NMR (DMSO-d₆, δ ppm) :

    • OCH₃: 3.91 (s, 3H)

    • Aromatic protons: 6.8–7.8 (m, 3H)

    • Benzylidene CH: 7.93 (s, 1H)

Chromatographic Purity

  • TLC : Rf = 0.68 (Benzene:Ethyl acetate, 8:2)

Comparative Analysis of Preparation Methods

MethodReagents/CatalystsSolventTemp (°C)Yield (%)Reference
KnoevenagelPiperidine, acetic acidToluene110–12097.3
N-AlkylationK₂CO₃, DMFDMFReflux61
HydrogenationPd/C, H₂Dioxane60 psiN/A

The Knoevenagel method excels in yield and simplicity, making it the industrial standard. N-Alkylation routes, though lower-yielding, enable functional diversification .

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the thiazolidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a hydroxyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antioxidant Activity

Research indicates that thiazolidine derivatives exhibit significant antioxidant properties. A study demonstrated that compounds similar to (5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione effectively scavenge free radicals, which can mitigate oxidative stress-related diseases. The compound's hydroxyl and methoxy groups contribute to its electron-donating ability, enhancing its antioxidant capacity .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. In a study focusing on thiazolidine derivatives, it was found that such compounds possess inhibitory effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Anti-inflammatory Effects

Evidence suggests that (5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This property makes it a candidate for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Synthesis of Novel Materials

The compound has been utilized in the synthesis of novel materials with unique optical and electronic properties. Its structure allows for the formation of coordination complexes with metals, which can be used in organic light-emitting diodes (OLEDs) and photovoltaic cells .

Drug Delivery Systems

Due to its biocompatibility and ability to form stable complexes with drugs, (5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is being explored as a carrier in drug delivery systems. Studies have shown that it can enhance the solubility and bioavailability of poorly soluble drugs .

Environmental Remediation

The compound's ability to chelate heavy metals makes it a potential candidate for environmental remediation applications. Research has indicated that thiazolidine derivatives can effectively bind to toxic metals in contaminated water sources, facilitating their removal .

Biodegradable Polymers

Incorporating (5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione into polymer matrices enhances biodegradability while maintaining mechanical strength. This application is particularly relevant in developing sustainable materials for packaging and other industrial uses .

Case Studies

Study ReferenceFocus AreaFindings
Kasmi-Mir et al., 2016 Antioxidant ActivityDemonstrated significant free radical scavenging ability
Ajmal et al., 2020 Antimicrobial PropertiesEffective against multiple bacterial strains
Smith et al., 2021 Drug Delivery SystemsImproved solubility of poorly soluble drugs

Mechanism of Action

The mechanism of action of (5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, in its anti-inflammatory role, the compound may inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase or lipoxygenase. In its anti-cancer role, it may induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt or MAPK pathways.

Comparison with Similar Compounds

Antidiabetic Potential

  • The target compound’s 3-hydroxy-4-methoxy group aligns with active antidiabetic TZDs like pioglitazone, where arylidene substituents modulate PPARγ activation .
  • Compound 9 (naphthyl/coumarinyl substituents) showed superior activity in alloxan-induced diabetic models due to enhanced π-π stacking with receptors .

Anticancer and Antifungal Effects

  • L-173 (4-chloro, triazole side chain) exhibited broad-spectrum antifungal activity (IC₅₀: 2–8 µg/mL) and apoptosis induction in cancer cells .
  • The target compound’s polar substituents may limit cytotoxicity compared to halogenated analogs but improve selectivity.

Anti-HIV Activity

  • CID 3087795 (2-thienyl substituent) showed strong HIV-1 reverse transcriptase inhibition (ΔG: -8.69 kcal/mol) via hydrophobic interactions with Val106 and hydrogen bonding with Asp185 .

Physicochemical Properties

Compound Solubility (pH 7.4) logP Thermodynamic Solubility (mg/mL) Source
Target compound Moderate ~2.5 Not reported Inferred
L-173 Low 3.8 0.12 (25°C)
CID 3087795 Low 3.2 Not reported
Cyclodextrin-L-173 complex High N/A 1.45 (37°C)
  • The target compound’s hydroxy and methoxy groups likely improve aqueous solubility compared to chlorinated analogs like L-173.
  • Cyclodextrin complexation (as tested for L-173) could further enhance bioavailability .

Molecular Interactions and Docking Studies

  • CID 3087795 binds HIV-1 RT via hydrophobic pockets (Val106, Met184) and hydrogen bonds (Asp185), critical for inhibitory activity .
  • The target compound’s 3-hydroxy group may form hydrogen bonds with PPARγ’s Ser289 or His449 residues, mimicking rosiglitazone’s mechanism .

Biological Activity

(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione, commonly referred to as a thiazolidinedione derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant studies highlighting its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of (5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione can be described as follows:

  • IUPAC Name : (5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
  • Molecular Formula : C11H11NO4S
  • Molecular Weight : 253.27 g/mol

Structural Features

The compound features a thiazolidine ring, which is known for its role in various biological activities. The presence of the methoxy and hydroxy groups on the phenyl ring contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Thiazolidinediones have been reported to exhibit significant antimicrobial properties. Studies have shown that derivatives of thiazolidine compounds can inhibit the growth of various bacteria and fungi. For instance, a related study indicated that certain thiazolopyridine derivatives exhibited potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, suggesting potential applications in treating bacterial infections .

Anticancer Properties

Research has demonstrated that thiazolidinediones can induce apoptosis in cancer cells. For example, compounds similar to (5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione have shown cytotoxic effects against human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) . The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Anti-inflammatory Effects

Thiazolidinediones are also recognized for their anti-inflammatory properties. They are believed to inhibit inflammatory mediators and pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The biological activity of (5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione can be attributed to several mechanisms:

  • Enzyme Inhibition : Thiazolidinediones may inhibit key enzymes involved in metabolic pathways or inflammatory responses.
  • Receptor Modulation : These compounds can interact with nuclear receptors or G-protein coupled receptors (GPCRs), influencing gene expression related to metabolism and inflammation.
  • Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells is a critical aspect of their anticancer activity.

Study 1: Antimicrobial Screening

A recent study evaluated various thiazolidinedione derivatives for their antimicrobial activity against pathogenic bacteria. Among the tested compounds, those structurally similar to (5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione exhibited moderate to high activity against Gram-positive and Gram-negative bacteria .

Study 2: Cytotoxicity Evaluation

Another investigation focused on the cytotoxic effects of thiazolidinedione derivatives on human cancer cell lines. The results indicated that certain derivatives showed IC50 values lower than standard chemotherapeutic agents, suggesting their potential as effective anticancer agents .

Study 3: Mechanistic Insights

Research into the mechanism of action revealed that thiazolidinediones could activate apoptotic pathways through both intrinsic and extrinsic signaling mechanisms. This dual action enhances their effectiveness as anticancer agents .

Q & A

Q. Table 1: Comparative Synthesis Conditions for Thiazolidinedione Derivatives

ParameterMethod A (Ethanol Reflux) Method B (DMF/K₂CO₃)
CatalystPiperidineAnhydrous K₂CO₃
Reaction Time6 hours12 hours
Yield65%58%
Purity (HPLC)98%92%

Q. Table 2: Biological Activity of Structural Analogs

Analog SubstituentAntimicrobial (MIC, µg/mL)Antidiabetic (IC₅₀, µM)
4-Hydroxy-3-methoxy16 (S. aureus)18 (α-glucosidase)
3-Chloro-4-methoxy8 (E. coli)22 (PPAR-γ)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.